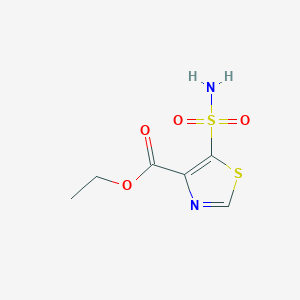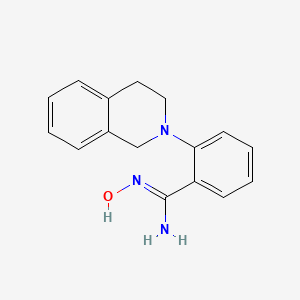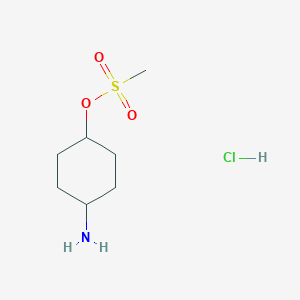
4-Aminocyclohexyl methanesulfonate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminocyclohexyl methanesulfonate hydrochloride is a chemical compound with the molecular formula C7H16ClNO3S and a molecular weight of 229.72 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclohexyl methanesulfonate hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods
Industrial production methods for 4-Aminocyclohexyl methanesulfonate hydrochloride are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Aminocyclohexyl methanesulfonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives.
科学的研究の応用
4-Aminocyclohexyl methanesulfonate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 4-Aminocyclohexyl methanesulfonate hydrochloride involves the alkylation of nucleophilic sites within the intracellular milieu. The alkyl-oxygen bonds undergo fission, allowing the compound to react with various molecular targets . This selective alkylation confers specific biological activities, making it useful in medicinal chemistry and pharmacology.
類似化合物との比較
Similar Compounds
N-(4-Amino-cyclohexyl)-methanesulfonamide hydrochloride: Similar in structure but with different functional groups.
4,4’-Diaminodicyclohexylmethane: Another related compound with distinct chemical properties.
Uniqueness
4-Aminocyclohexyl methanesulfonate hydrochloride is unique due to its specific alkylation mechanism and its ability to undergo a variety of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds.
特性
分子式 |
C7H16ClNO3S |
|---|---|
分子量 |
229.73 g/mol |
IUPAC名 |
(4-aminocyclohexyl) methanesulfonate;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-12(9,10)11-7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H |
InChIキー |
UCJXLTIYYIQYII-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1CCC(CC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


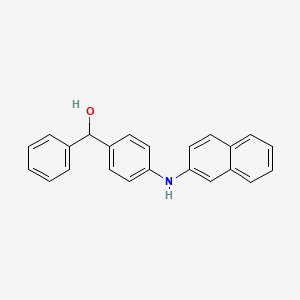
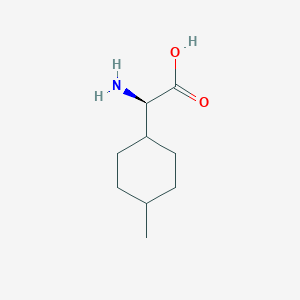
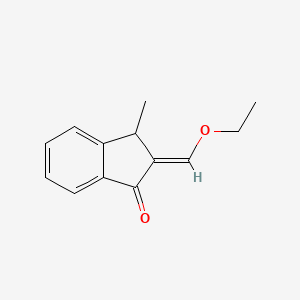
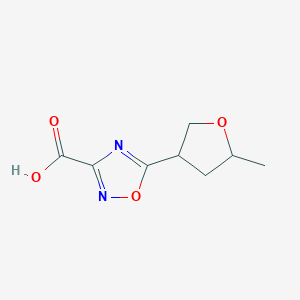
![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)
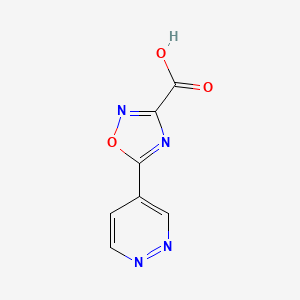
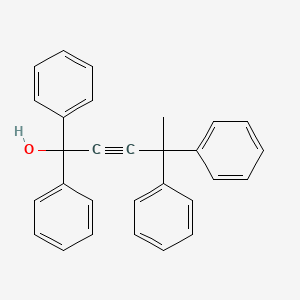
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
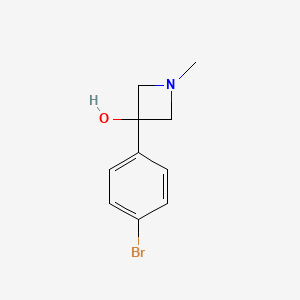
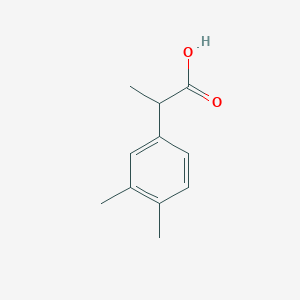

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
